N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a benzamide moiety bearing a 4-(propan-2-yloxy) substituent.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-16(2)30-20-11-8-18(9-12-20)23(27)25-19-10-7-17-5-3-13-26(21(17)15-19)24(28)22-6-4-14-29-22/h4,6-12,14-16H,3,5,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSHULGHPLUNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is subsequently reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs in Tetrahydroquinoline Derivatives
describes two closely related compounds:
- N-(1-(Tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (10a)
- N-(1-(Cyclohexanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (10b)
Key Differences:
The trifluoromethoxy group in 10a/10b enhances electron-withdrawing effects and metabolic stability compared to the isopropoxy group in the target compound. The tetrahydro-2H-pyran and cyclohexanecarbonyl substituents in 10a/10b likely improve conformational rigidity and membrane permeability relative to the planar furan ring in the target compound.
Alkoxy-Substituted Benzamide Derivatives
lists benzamide analogs with alkoxy substituents:
- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (Methoxy variant)
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (Isopropoxy variant)
Key Insights:
- Methoxy vs.
- Hydrogen-Bonding : Methoxy groups may participate in stronger hydrogen bonding due to lower steric hindrance, whereas isopropoxy groups prioritize hydrophobic interactions.
Functional Group Variations: Sulfonamide vs. Benzamide
includes N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide:
| Feature | Target Compound | Sulfonamide Analogue |
|---|---|---|
| Functional Group | Benzamide | Sulfonamide |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
| Bioactivity Implications | Potential kinase inhibition | Enhanced enzyme inhibition |
Sulfonamides generally exhibit stronger acidity and enzyme-binding capacity compared to benzamides due to the sulfonyl group’s electronegativity .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline structure, which is further connected to a propan-2-yloxybenzamide group. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.42 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The furan and tetrahydroquinoline moieties are known for their roles in various pharmacological activities, including:
- Enzyme Inhibition : The sulfonamide group often participates in enzyme inhibition by mimicking substrates or interacting with active sites.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate IC50 values indicating potent inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds have shown effectiveness as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound may also possess inhibitory activity against viral enzymes .
Study 1: Antiviral Activity
A recent study explored the antiviral properties of furan-containing compounds against SARS-CoV-2. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 1.55 μM), highlighting their potential as therapeutic agents against viral infections .
Study 2: Enzyme Interaction Analysis
In another investigation, the interaction of related compounds with enzyme active sites was analyzed using molecular docking studies. The results suggested that the furan ring and the sulfonamide group play critical roles in binding affinity and specificity towards target enzymes .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | C17H18N2O4S | 1.55 | Antiviral |
| Compound B | C20H24N2O3 | 10.76 | Antimicrobial |
| Compound C | C22H22N2O5S | 8.08 | Enzyme Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
